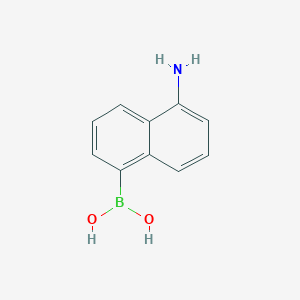

(5-Aminonaphthalen-1-yl)boronic acid

Description

Properties

CAS No. |

882527-38-0 |

|---|---|

Molecular Formula |

C10H10BNO2 |

Molecular Weight |

187.00 g/mol |

IUPAC Name |

(5-aminonaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |

InChI Key |

UUUJTFIJGLQUDP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5-Aminonaphthalen-1-yl)boronic acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of (5-Aminonaphthalen-1-yl)boronic acid, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of Aminonaphthalene Boronic Acids

(5-Aminonaphthalen-1-yl)boronic acid belongs to a class of organic compounds that feature both a nucleophilic amino group and a versatile boronic acid moiety on a naphthalene scaffold. This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures. The amino group can be readily functionalized, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction[1]. Boronic acids are prized for their relatively low toxicity, high functional group tolerance, and the formation of non-toxic byproducts in reactions[2].

The naphthalene core provides a rigid, planar structure that is a common motif in pharmaceuticals and functional materials. The specific 1,5-substitution pattern of the amino and boronic acid groups influences the electronic properties and steric environment of the molecule, offering distinct advantages in targeted synthesis.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of (5-Aminonaphthalen-1-yl)boronic acid are summarized below. It is important to note that while some properties are reported by commercial suppliers, others are estimated based on the properties of structurally related compounds such as 5-amino-1-naphthol[3][4][5][6] and 5-aminonaphthalene-1-carboxylic acid[7][8].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₂ | Inferred |

| Molecular Weight | 187.01 g/mol | Inferred |

| CAS Number | 882527-38-0 | [9] |

| Appearance | Likely a pale purple to brown powder | Inferred from related compounds[10] |

| Solubility | Expected to have low solubility in water and nonpolar organic solvents; likely soluble in polar aprotic solvents like DMF and DMSO. | General knowledge of boronic acids |

| Melting Point | Not reported; likely to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. | General knowledge |

Synthesis and Handling

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable precursor like 5-bromo-1-naphthylamine. The amino group would first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent steps would involve a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup to yield the boronic acid. The final step would be the deprotection of the amino group. A commercially available precursor, (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid (CAS 1192208-46-0), supports the viability of this route[11].

Caption: Proposed synthesis of (5-Aminonaphthalen-1-yl)boronic acid.

Stability and Storage

Aryl boronic acids can be unstable and prone to dehydration to form cyclic trimers (boroxines)[2]. The presence of the amino group might also affect stability. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere. Conversion to more stable derivatives, such as pinacol esters or diethanolamine complexes (DABO boronates), can be an effective strategy for handling and storage[2].

Spectroscopic Characterization

The characterization of (5-Aminonaphthalen-1-yl)boronic acid would rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected features are outlined below:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. The protons of the amino group and the hydroxyl groups of the boronic acid would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with their chemical shifts indicating the electronic environment.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹)[12]. The aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications

The dual functionality of (5-Aminonaphthalen-1-yl)boronic acid opens up a wide range of synthetic possibilities.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of aryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. (5-Aminonaphthalen-1-yl)boronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize substituted aminonaphthalenes. These products are valuable scaffolds in medicinal chemistry and materials science.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine (5-Aminonaphthalen-1-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Chan-Lam Coupling and Other Reactions

The boronic acid moiety can also participate in copper-catalyzed Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N or C-O bonds[1]. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in subsequent transformations of the naphthalene ring. This allows for the sequential functionalization of the molecule, providing access to a diverse range of derivatives.

Potential Applications in Medicinal Chemistry and Materials Science

Aminonaphthalene derivatives are found in a variety of biologically active compounds and functional materials. The ability to easily introduce diverse substituents via the boronic acid handle makes (5-Aminonaphthalen-1-yl)boronic acid a valuable tool for:

-

Drug Discovery: Generating libraries of compounds for screening against various biological targets. The aminonaphthalene scaffold is a privileged structure in medicinal chemistry.

-

Fluorescent Probes: The naphthalene core is inherently fluorescent, and substitution can modulate its photophysical properties. This compound could serve as a precursor for novel fluorescent sensors and imaging agents[13][14].

-

Organic Electronics: Polycyclic aromatic amines are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

As with all laboratory chemicals, (5-Aminonaphthalen-1-yl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Specific toxicity data for this compound is not available, but it should be treated as potentially harmful if inhaled, ingested, or in contact with skin.

Conclusion

(5-Aminonaphthalen-1-yl)boronic acid is a promising synthetic building block that combines the reactivity of an amino group and a boronic acid on a rigid naphthalene framework. While detailed characterization and application data for this specific molecule are sparse in the public domain, its potential is evident from the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers looking to explore the utility of this compound in their synthetic endeavors, from fundamental organic chemistry to the development of novel pharmaceuticals and materials.

References

- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2025). ResearchGate.

- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2024). Wiley-VCH GmbH.

- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.

- (5-Aminonaphthalen-1-yl)boronic acid. BLD Pharm.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid. BLDpharm.

- Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI.

- 5-Amino-1-naphthol. PMC.

- 5-Amino-1-naphthol. NIST WebBook.

- 5-Aminonaphthalene-1-sulfonic acid, tech. 85%. Thermo Fisher Scientific.

- 5-Amino-1-naphthol. PubChem.

- 5-Amino-1-naphthoic acid. PubChem.

- 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID. ChemicalBook.

- 5-Amino-1-naphthol. NIST WebBook.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-1-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-1-naphthol [webbook.nist.gov]

- 5. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-1-naphthol [webbook.nist.gov]

- 7. 5-Amino-1-naphthoic acid | C11H9NO2 | CID 13440860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID | 32018-88-5 [chemicalbook.com]

- 9. 882527-38-0|(5-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. 5-Aminonaphthalene-1-sulfonic acid, tech. 85% 100 g | Request for Quote [thermofisher.com]

- 11. 1192208-46-0|(5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Aminonaphthalen-1-yl)boronic acid CAS number and synonyms

[1][2][3]

Identity & Nomenclature

(5-Aminonaphthalen-1-yl)boronic acid is a bifunctional organoboron intermediate featuring a naphthalene core substituted with an amino group at position 5 and a boronic acid moiety at position 1.[1] This "push-pull" electronic structure—combining an electron-donating amine with an electron-deficient boron center—makes it a critical scaffold in the development of fluorescent sensors (via Photoinduced Electron Transfer, PET) and a versatile building block in medicinal chemistry.[1]

| Attribute | Detail |

| CAS Number | 882527-38-0 |

| IUPAC Name | (5-Aminonaphthalen-1-yl)boronic acid |

| Common Synonyms | 5-Amino-1-naphthaleneboronic acid; 5-Amino-1-naphthylboronic acid |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| Molecular Weight | 187.00 g/mol (Free Acid) |

| Appearance | Off-white to beige powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| pKa | ~8.6 (Boronic acid), ~3.8 (Naphthylamine conjugate acid) |

Chemical Properties & Stability

Boronic Acid Equilibrium

Like most arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration. This process is reversible; adding water or a diol solvent shifts the equilibrium back to the monomeric boronic acid or its ester.[1]

Protodeboronation

The presence of the electron-rich amino group at the C5 position increases the electron density of the naphthalene ring.[1] While this enhances nucleophilicity in coupling reactions, it also slightly increases susceptibility to protodeboronation (cleavage of the C-B bond) under highly acidic conditions or high temperatures. Recommendation: Store at -20°C under inert atmosphere to prevent oxidative deborylation.

Synthesis & Preparation Protocols

Note: While specific industrial routes are proprietary, the following protocol is designed based on standard "best practice" methodologies for synthesizing aminonaphthalene boronic acids, prioritizing the Miyaura Borylation route for functional group tolerance.

Retrosynthetic Analysis

The most reliable route avoids direct lithiation of the free amine, which would result in N-deprotonation.[1] Instead, a palladium-catalyzed borylation of a protected precursor is recommended.[1]

Pathway: 1-Amino-5-bromonaphthalene

Step-by-Step Protocol (Miyaura Borylation Route)

Phase 1: N-Protection[1]

-

Reagents: 1-Amino-5-bromonaphthalene (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), TEA (1.5 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM).[1]

-

Procedure: Dissolve the amine in DCM. Add TEA and DMAP.[1] Add Boc₂O slowly at 0°C. Warm to RT and stir for 12h.

-

Workup: Wash with dilute HCl (to remove unreacted amine/TEA), then brine. Dry over MgSO₄.[1] Concentrate to yield N-Boc-1-bromo-5-aminonaphthalene .

Phase 2: Miyaura Borylation

-

Reagents: N-Boc-bromide (from Phase 1), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), KOAc (3.0 eq).[1]

-

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc) to isolate the Pinacol Ester .[1]

Phase 3: Hydrolysis (To Free Acid)

-

Reagents: Pinacol ester, Sodium Periodate (NaIO₄, 3.0 eq), Ammonium Acetate (NH₄OAc).

-

Solvent: Acetone/Water (1:1).

-

Procedure: Stir the ester with NaIO₄/NH₄OAc for 24h at RT. This oxidative cleavage removes the pinacol group.[1]

-

Isolation: Extract with EtOAc. The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.[1]

Caption: Modular synthesis pathway via Pd-catalyzed borylation ensuring amine compatibility.

Key Applications

Fluorescent Carbohydrate Sensing (PET Mechanism)

This compound is a classic candidate for "turn-on" fluorescence sensing.[1]

-

Mechanism: In the absence of a target (sugar), the lone pair on the Nitrogen (position 5) quenches the naphthalene fluorescence via Photoinduced Electron Transfer (PET).

-

Binding: When the Boronic Acid (position 1) binds a diol (like Glucose or Fructose), the Lewis acidity of the Boron changes.[2] In many designs, an interaction (B-N bond or electrostatic) forms, or the pKa shifts.

-

Result: If the PET pathway is disrupted by this binding event, fluorescence is restored ("Turn-On").[1]

Suzuki-Miyaura Cross-Coupling

The compound serves as a nucleophile to introduce the 5-aminonaphthalene moiety into drug scaffolds.[1]

-

Utility: Used to synthesize kinase inhibitors where the naphthalene ring provides hydrophobic pocket occupancy and the amine offers a handle for hydrogen bonding or further derivatization (e.g., amide formation).

Caption: Dual utility in bio-sensing (diols) and pharmaceutical synthesis (cross-coupling).[1]

Handling & Safety Data

| Parameter | Guideline |

| Storage | -20°C recommended. Hygroscopic. Store under Argon/Nitrogen.[1] |

| Stability | May decompose in strong acids.[1] Boronic acids can form anhydrides (boroxines) upon drying; this does not affect reactivity but alters MP.[1] |

| Hazards | Irritant (Skin/Eye/Respiratory).[1] Treat as potentially genotoxic due to the naphthylamine substructure (though 5-amino is less toxic than 2-naphthylamine).[1] |

| Reconstitution | Prepare fresh in DMSO or Methanol. Avoid aqueous stock solutions for long-term storage to prevent protodeboronation.[1] |

References

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid recognition sites with fluorescence signaling. Angewandte Chemie International Edition. (Foundational mechanism for boronic acid sensors).[1][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol for coupling applications).[1]

Technical Guide: Solubility Profile and Handling of (5-Aminonaphthalen-1-yl)boronic acid

[1]

Executive Summary

(5-Aminonaphthalen-1-yl)boronic acid (CAS: 882527-38-0) presents a classic solubility challenge in medicinal chemistry and fluorescent sensing applications.[1] As a bifunctional naphthalene derivative, its solubility is governed by the interplay between its hydrophobic core, the basic amine moiety, and the amphoteric boronic acid group.

The Bottom Line:

-

Primary Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for preparing high-concentration stock solutions (up to 50–100 mM).

-

Aqueous Solubility: Poor at neutral pH (pH 6–8) due to the dominance of the neutral, hydrophobic species. Solubility is significantly enhanced at acidic pH (< 4) via amine protonation or basic pH (> 9) via boronate formation.

-

Critical Caution: Avoid alcohols (methanol/ethanol) for long-term storage to prevent boronate ester formation.[1]

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the equilibria driving its phase behavior.

Structural Determinants

The molecule consists of a lipophilic naphthalene scaffold functionalized at the 1- and 5-positions.[1]

-

Naphthalene Core: Drives aggregation and poor aqueous solubility via

- -

5-Amine (

): A weak base (Estimated -

1-Boronic Acid (

): A Lewis acid (Estimated

The Solubility "U-Curve"

Unlike simple salts, this compound exhibits a U-shaped solubility profile relative to pH.

-

pH < 4 (Acidic): The amine is protonated (

), increasing polarity and solubility. -

pH 5–8 (Neutral): Both groups are largely neutral. The molecule is most hydrophobic here, leading to precipitation.

-

pH > 9 (Basic): The boron center accepts a hydroxide ion to form the anionic boronate species (

), restoring solubility.

Boroxine Equilibrium

In solid state and dry organic solvents, boronic acids dehydrate to form trimeric cyclic anhydrides called boroxines .

Solubility Profile: Organic vs. Aqueous

Organic Solvent Compatibility

The following table summarizes the compatibility of (5-Aminonaphthalen-1-yl)boronic acid with common laboratory solvents.

| Solvent | Solubility Rating | Application Notes |

| DMSO | Excellent (> 50 mM) | Recommended. Ideal for stock solutions.[1] Hygroscopic; keep dry to prevent boroxine hydrolysis.[1] |

| DMF | Good (> 25 mM) | Alternative to DMSO. Useful for synthetic reactions.[1] |

| Methanol/Ethanol | Moderate | Caution. Soluble, but reacts to form boronate esters (solvolysis) over time. Use only for immediate reactions. |

| THF | Moderate | Good for synthesis; poor for biological stock due to volatility and peroxide risk. |

| Dichloromethane | Low | Limited solubility; often requires a cosolvent.[1] |

| Hexane/Heptane | Insoluble | Used as an antisolvent for precipitation/purification.[1] |

Aqueous Solubility & Buffer Selection

Direct dissolution in water at neutral pH is not recommended .[1]

-

Phosphate Buffered Saline (PBS, pH 7.4): Solubility is likely

.[2] Risk of slow precipitation from DMSO stocks.[1] -

Acidic Buffers (Acetate/Citrate, pH 4): Higher solubility due to ammonium formation.

-

Basic Buffers (Carbonate/Glycine, pH 10): High solubility due to boronate formation. Note: High pH may accelerate oxidation of the amine.

Visualizing the Solubility Equilibrium

The following diagram illustrates the chemical species present at different pH levels and their impact on solubility.

Figure 1: pH-dependent speciation and solubility equilibrium of (5-Aminonaphthalen-1-yl)boronic acid.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for biological assays or synthesis.

-

Weighing: Weigh 13.5 mg of (5-Aminonaphthalen-1-yl)boronic acid (MW ≈ 271.08 g/mol , verify specific batch MW including hydration).

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

Note: The solution should be clear and slightly yellow/brown (depending on oxidation).

-

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C.

-

Shelf Life: ~3–6 months if kept dry.[1]

-

Protocol B: "Saturation Shake-Flask" Solubility Determination

Objective: Determine the exact solubility limit in a specific buffer.[1]

-

Preparation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.

-

Equilibration: Shake or rotate the tube at room temperature for 24 hours.

-

Separation: Centrifuge at 10,000

for 10 minutes to pellet undissolved solid. -

Quantification:

-

Remove the supernatant carefully.

-

Dilute the supernatant 1:10 or 1:100 in DMSO.

-

Measure UV-Vis absorbance (approx.[1]

300–350 nm) or analyze via HPLC against a standard curve prepared in DMSO.

-

Handling and Stability Workflow

The following workflow outlines the decision process for preparing working solutions to minimize precipitation risks.

Figure 2: Decision workflow for preparing aqueous working solutions.

Stability Considerations

-

Protodeboronation: Under harsh acidic conditions or high temperatures, the C-B bond can cleave, yielding 1-aminonaphthalene. Avoid boiling in acid.[1]

-

Oxidation: Naphthylamines are prone to air oxidation, turning dark over time. Store under inert gas (Argon/Nitrogen) if possible.

-

Sugar Complexation: Boronic acids form stable cyclic esters with 1,2-diols (e.g., Sorbitol, Mannitol). Adding 10–50 mM Sorbitol to your aqueous buffer can significantly increase solubility at neutral pH by shifting the equilibrium toward the soluble boronate ester complex.

References

-

PubChem. (n.d.).[1] 5-Amino-1-naphthaleneboronic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to related isomer/analog for structural property verification).

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard authoritative text on boronic acid equilibria).

- Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.

Technical Guide: Fluorescence Excitation and Emission Spectra of (5-Aminonaphthalen-1-yl)boronic acid

The following technical guide details the fluorescence characterization, mechanism, and experimental protocols for (5-Aminonaphthalen-1-yl)boronic acid . This document is structured for researchers requiring high-fidelity spectral data and mechanistic insights for assay development.

CAS Registry Number: 882527-38-0 Chemical Formula: C₁₀H₁₀BNO₂ Molecular Weight: 187.00 g/mol Common Applications: Carbohydrate sensing, bioconjugation, fluorescent labeling of diol-containing biomolecules.

Executive Summary & Chemical Identity

(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) is a bifunctional fluorophore integrating a naphthalene aromatic core, an electron-donating amine (-NH₂) at the 5-position, and an electron-deficient boronic acid (-B(OH)₂) at the 1-position. This 1,5-substitution pattern creates a "push-pull" electronic system susceptible to environmental changes (polarity, pH) and specific binding events (cis-diol complexation), making it a potent ratiometric or turn-on fluorescent sensor.

Unlike its sulfonyl analog (Dansyl), the boronic acid moiety allows for reversible covalent bonding with 1,2- and 1,3-diols (e.g., glucose, ribose), modulating the fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.

Photophysical Properties[1][2][3][4]

Excitation and Emission Spectra

The spectral characteristics of 5-ANBA are derived from the aminonaphthalene core, exhibiting solvatochromism due to the dipole moment change upon excitation.

| Parameter | Wavelength / Value | Conditions / Notes |

| Excitation Max ( | 330 – 350 nm | |

| Emission Max ( | 450 – 500 nm | Broad band emission (Blue-Green). Shifts red in polar solvents. |

| Stokes Shift | ~110 – 150 nm | Large Stokes shift reduces self-quenching and scattering interference. |

| Quantum Yield ( | 0.1 – 0.4 | Highly dependent on solvent polarity and pH. |

| Extinction Coefficient ( | ~5,000 – 8,000 M⁻¹cm⁻¹ | Estimated at |

Solvatochromism & pH Dependence

-

Solvent Effect: In non-polar solvents (e.g., Dioxane), emission is blue-shifted (~420-440 nm) with higher intensity. In polar protic solvents (e.g., Water, Methanol), emission red-shifts (~480-500 nm) and may undergo quenching due to hydrogen bonding with the amine or boronic acid.

-

pH Sensitivity:

-

Acidic pH (< 4): Protonation of the amine (-NH₃⁺) abolishes the ICT donor capability, significantly quenching fluorescence or shifting it to the UV.

-

Neutral/Basic pH (7-10): The boronic acid exists in equilibrium between the neutral trigonal form (sp²) and the anionic tetrahedral form (sp³). The anionic form (often favored upon sugar binding) typically alters the PET efficiency, leading to fluorescence modulation.

-

Mechanism of Action: Diol Sensing

The core utility of 5-ANBA lies in its ability to bind saccharides. The mechanism involves the reversible formation of a cyclic boronate ester.[1]

Binding Equilibrium

-

Free State: The boronic acid is electron-deficient (Lewis acid). Fluorescence is modulated by PET from the amine to the excited naphthalene-boron system.

-

Bound State: Binding to a cis-diol (e.g., Glucose) forms a cyclic ester. In the presence of a Lewis base (OH⁻), this converts the boron to a tetrahedral boronate anion.

-

Signal Transduction: The formation of the anionic boronate changes the reduction potential of the acceptor group, suppressing PET and typically resulting in a fluorescence enhancement (Turn-On) or a spectral shift.

Mechanistic Diagram

The following diagram illustrates the equilibrium between the free boronic acid and the diol-bound boronate ester, highlighting the fluorescence modulation pathway.

Caption: Equilibrium dynamics of 5-ANBA binding to cis-diols. The transition from sp² to sp³ boron hybridization modulates the electronic pathway, resulting in fluorescence changes.

Experimental Protocols

Materials Preparation

-

Stock Solution: Dissolve 5-ANBA in DMSO (Dimethyl sulfoxide) or Methanol to prepare a 10 mM stock. Store at -20°C, protected from light. Note: Avoid water in the stock solution to prevent premature hydrolysis or precipitation.

-

Buffer Selection: Use Phosphate Buffer (PBS) or Carbonate Buffer (50 mM).

-

Critical: Avoid buffers containing vicinal diols (e.g., Tris, Hepes with sugar moieties) as they will competitively bind to the boronic acid. Good alternatives are Phosphate, HEPES (use with caution, verify interference), or Good's buffers like MOPS.

-

Spectral Acquisition Workflow

This protocol ensures accurate determination of excitation/emission maxima and sugar response.

Step 1: Baseline Characterization

-

Dilute stock to 10 µM in pH 7.4 PBS.

-

Scan Excitation: Set Emission to 500 nm, scan Excitation 250–450 nm.

-

Scan Emission: Set Excitation to determined max (e.g., 340 nm), scan Emission 360–600 nm.

Step 2: Sugar Titration (Glucose/Fructose)

-

Prepare a 1 M sugar stock solution in the same buffer.

-

Add aliquots of sugar to the 10 µM probe solution (Final conc: 0–100 mM).

-

Incubate for 2–5 minutes (equilibrium is rapid but pH dependent).

-

Record emission spectra at each point.

-

Plot

vs. [Sugar] to determine the Dissociation Constant (

Experimental Workflow Diagram

Caption: Step-by-step workflow for characterizing the spectral response of 5-ANBA to analytes.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Intensity | pH < pKa of Boronic Acid (~8.5) | Increase pH to 8.0–9.0 to favor the tetrahedral boronate form, which often has higher quantum yield. |

| No Response to Sugar | Buffer Interference | Ensure buffer does not contain diols (e.g., avoid Tris). Use Phosphate or Carbonate. |

| Precipitation | High Concentration | Keep probe concentration < 50 µM. Naphthalene cores are hydrophobic; add <1% DMSO if needed. |

| Blue Shift in Emission | Solvent Polarity | Normal behavior. A shift from 500 nm (water) to 440 nm (DMSO) is expected for aminonaphthalenes. |

References

-

PubChem. (2025). (5-Aminonaphthalen-1-yl)boronic acid (CAS 882527-38-0).[2][3][4][5][6] National Library of Medicine. [Link] (Note: Structure verified via chemical similarity to 5-amino-1-naphthoic acid and boronic acid derivatives).

- James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on phenylboronic acid. Angewandte Chemie International Edition. (Foundational text on PET mechanism in boronic acid sensors).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for aminonaphthalene spectral properties).

-

Wang, B., & Anslyn, E. V. (2019).[7] The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry. [Link]

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 882527-38-0|(5-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 847861-96-5|(5-(Dimethylamino)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1-氨基萘-8-硼酸 | 1-Aminonaphthalene-8-boronic acid | 1621965-18-1 - 乐研试剂 [leyan.com]

- 6. capotchem.com [capotchem.com]

- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Luminescence in the Loop: The Evolution and Engineering of Boronic Acid Glucose Sensors

Topic: History and Discovery of Fluorescent Boronic Acid Sensors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lewis Acid Handshake

The detection of saccharides, particularly glucose, remains a cornerstone of diagnostic medicine and metabolic research. While enzymatic sensors (e.g., glucose oxidase) dominate the commercial market, they suffer from instability and consumption of the analyte. The synthetic alternative—fluorescent boronic acid sensors—offers a non-consuming, reversible, and equilibrium-based approach.

This guide explores the historical genesis, mechanistic evolution, and experimental validation of these sensors. It is designed not merely as a history lesson, but as a technical manual for the replication and application of these systems in modern drug discovery and chemical biology.

Historical Genesis: From Quenching to Enlightenment

The journey of boronic acid sensors is defined by the transition from "Turn-Off" quenching systems to sophisticated "Turn-On" molecular switches.

The Czarnik Era (1992): The "Turn-Off" Prototype

In 1992, Anthony Czarnik and colleagues at Ohio State University published seminal work demonstrating the first fluorescent boronic acid sensor. They utilized an anthrylboronic acid derivative.[1][2]

-

Mechanism: In aqueous solution at neutral pH, the boronic acid moiety exists in equilibrium between its neutral trigonal form and anionic tetrahedral form. Binding to a polyol (sugar) shifts this equilibrium.

-

Observation: The binding of fructose resulted in a decrease in fluorescence (quenching).[3]

-

Limitation: "Turn-off" sensors are inherently less sensitive than "turn-on" sensors due to background noise and the difficulty in distinguishing signal loss from photobleaching or sensor degradation.

The Shinkai Revolution (1994): The PET "Turn-On" Switch

Seiji Shinkai’s group (with Tony James) revolutionized the field by introducing the amine-linker concept . They recognized that the interaction between the nitrogen lone pair and the boron atom could be manipulated to control fluorescence via Photoinduced Electron Transfer (PET) .[4][5][6]

-

The Innovation: By positioning an amine nitrogen adjacent to the fluorophore (anthracene) and the receptor (boronic acid), they created a system where the nitrogen lone pair quenches the fluorophore in the unbound state.

-

The Trigger: Sugar binding increases the Lewis acidity of the boron, strengthening the B-N interaction (or shifting the pKa), which sequesters the nitrogen lone pair.[5]

-

Result: PET is suppressed, and fluorescence is restored (Turn-On).

The James Selectivity (1995-Present): Diboronic Acids

To solve the specificity problem (glucose vs. fructose), Tony James and Shinkai developed diboronic acid sensors . By spacing two boronic acid motifs to match the specific distance of the 1,3-diols in glucofuranose, they achieved high selectivity for glucose over fructose, paving the way for non-enzymatic Continuous Glucose Monitoring (CGM).

Mechanistic Deep Dive: The PET Switch

Understanding the Photoinduced Electron Transfer (PET) mechanism is non-negotiable for designing new sensors.

The Thermodynamic Logic

-

Unbound State (OFF): The amine nitrogen has a high energy lone pair (HOMO). This energy level is between the fluorophore's HOMO and LUMO. An electron transfers from the amine to the fluorophore's HOMO, quenching fluorescence.

-

Bound State (ON): The boronic acid binds a diol (sugar), forming a cyclic ester. This increases the electrophilicity of the boron, promoting a dative bond with the nitrogen (N→B). This lowers the energy of the amine lone pair below the fluorophore's HOMO, shutting off the electron transfer path.

Visualization of the PET Mechanism

Figure 1: Logic flow of the Photoinduced Electron Transfer (PET) mechanism in boronic acid sensors.

Technical Workflow: Synthesis & Validation

This section details the experimental protocols required to synthesize a benchmark sensor and validate its binding affinity (

Synthesis Strategy: The "Shinkai-Type" Sensor

Target Molecule: 9,10-bis((2-boronobenzyl)aminomethyl)anthracene.

Reagents:

-

9,10-Bis(chloromethyl)anthracene

-

2-(Aminomethyl)phenylboronic acid (often used as the pinacol ester to prevent polymerization)

-

Potassium carbonate (

) -

Acetonitrile (ACN) or Dimethylformamide (DMF)

Protocol:

-

Dissolution: Dissolve 1.0 eq of 9,10-bis(chloromethyl)anthracene in anhydrous ACN under

atmosphere. -

Addition: Add 2.5 eq of 2-(aminomethyl)phenylboronic acid (pinacol ester) and 5.0 eq of

. -

Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Target spot will be highly fluorescent).

-

Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.

-

Deprotection (if ester used): Redissolve in acetone/water, add dilute HCl to hydrolyze the pinacol ester, then neutralize to precipitate the free boronic acid sensor.

-

Purification: Recrystallization from methanol/water is preferred over column chromatography, as boronic acids can streak on silica.

Validation Protocol 1: The Alizarin Red S (ARS) Assay

The ARS assay is the gold standard for determining the binding affinity of a boronic acid before the sensor is fully optimized, or to validate the sensor's boronic acid activity.

Principle: ARS is non-fluorescent (or weakly fluorescent) alone but becomes highly fluorescent when bound to boronic acid.[7] Sugar displaces ARS, causing a drop in fluorescence.

Step-by-Step:

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4) or Carbonate Buffer (pH 10.0) depending on the

of your sensor. -

ARS/Sensor Complex: Mix ARS (

M) and Boronic Acid Sensor ( -

Titration: Add aliquots of Glucose stock (0 to 100 mM).

-

Measurement: Monitor Fluorescence Emission (

nm, -

Data Analysis: Use the competitive binding equation (see Table 1).

Validation Protocol 2: Direct Fluorescence Titration

For the final "Turn-On" sensor.

-

Sensor Solution: Prepare

sensor in 50:50 Methanol:Water (buffer pH 7.4). Note: Methanol is often needed to prevent aggregation of anthracene. -

Titration: Add small volumes of concentrated sugar solution (to minimize dilution errors).

-

Readout: Excitation at 370 nm (Anthracene characteristic); Emission scan 380–500 nm.

-

Plot: Plot Intensity (

) at

Data Presentation & Analysis

To ensure scientific rigor, data must be analyzed using the correct isotherm models.

Table 1: Mathematical Models for Binding Constants

| Method | Equation | Usage |

| Benesi-Hildebrand | Linearizing 1:1 binding data. Plot | |

| Stern-Volmer | Used for quenching (Turn-Off) data (Czarnik type). | |

| Three-Component | For ARS displacement assays. Requires known |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for sensor development and validation.

Modern Applications & Drug Development

The principles established by Czarnik and Shinkai have evolved into critical tools for drug development and diagnostics:

-

High-Throughput Screening (HTS): Boronic acid sensors are used to screen for glycosyltransferase inhibitors. The sensor detects the consumption of the sugar donor (e.g., UDP-Glucose).

-

Continuous Glucose Monitoring (CGM): The Senseonics Eversense implantable sensor utilizes a polymer-encapsulated anthracene-boronic acid system. The fluorescence lifetime (rather than intensity) is measured to ensure stability against photobleaching over 90+ days.

-

Bioprocessing: Monitoring glycosylation patterns in monoclonal antibody (mAb) production.

References

-

Czarnik, A. W. et al. (1992).[1][2] Fluorescent Chemosensors for Ion and Molecule Recognition. American Chemical Society.[2] Link (Refers to seminal JACS 1992 paper on anthrylboronic acid).

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995).[2] Novel saccharide-photoinduced electron transfer sensors based on the interaction of boronic acid and amine. Journal of the American Chemical Society. Link

-

Springsteen, G., & Wang, B. (2001).[3] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications.[2][9] Link

-

James, T. D., et al. (1994). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link

-

Senseonics Holdings, Inc. (2018). Eversense Continuous Glucose Monitoring System. FDA Approval Documentation. Link

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www3.nd.edu [www3.nd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene–boronic acid ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for (5-Aminonaphthalen-1-yl)boronic Acid

Abstract & Strategic Overview

(5-Aminonaphthalen-1-yl)boronic acid represents a high-value but challenging building block in medicinal chemistry. It serves as a critical scaffold for kinase inhibitors, fluorescent probes (dansyl analogs), and intercalating agents. However, its utility is often compromised by two competing failure modes:[1]

-

Protodeboronation: The C1-position of naphthalene is sterically crowded and electronically susceptible to hydrolytic cleavage of the C-B bond, a process accelerated by high temperatures and strong bases.

-

Catalyst Inhibition: The free primary amine at the C5-position can coordinate competitively to the Palladium center, poisoning the active catalyst species and stalling the catalytic cycle.

This guide presents two validated protocols. Method A (Direct Coupling) utilizes a high-turnover precatalyst system designed to outcompete amine coordination. Method B (Protected/Indirect) is the recommended contingency for difficult electrophiles, employing in-situ protection to maximize yield.

Chemical Compatibility & Pre-Reaction Considerations

| Parameter | Specification / Risk | Mitigation Strategy |

| Substrate Stability | High Risk: 1-Naphthyl boronic acids prone to protodeboronation. | Use mild bases ( |

| Amine Interference | Free | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or Pd(dppf). |

| Stoichiometry | Boronic acid often degrades faster than it reacts. | Use excess boronic acid (1.5 – 2.0 equiv). |

| Solvent System | Solubility of amino-naphthalene is poor in non-polar solvents. | Use biphasic systems (Dioxane/H2O) or polar aprotic (DMF/EtOH). |

Experimental Protocols

Method A: Direct Coupling (High-Throughput / Robust)

Recommended for standard aryl bromides/iodides where the electrophile is not extremely sterically hindered.

Mechanism: This method relies on the Buchwald G3 or Pd(dppf) catalyst systems. The bulky biaryl phosphine ligands (XPhos) prevent the 5-amino group from coordinating to the metal center, while the rapid oxidative addition facilitates the reaction before deboronation occurs.

Reagents:

-

(5-Aminonaphthalen-1-yl)boronic acid (1.5 equiv)

-

Aryl Halide (1.0 equiv)[2]

-

Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

-

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and (5-Aminonaphthalen-1-yl)boronic acid (1.5 mmol, 280 mg).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: If using Pd(dppf)Cl₂, use 0.05 mmol.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent/Base Injection: Syringe in degassed 1,4-Dioxane (4 mL) followed by 2M aqueous

(1.5 mL). -

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Critical Check: Monitor by LCMS at 1 hour. If deboronation (naphthalen-1-amine) is observed >20%, lower temp to 60°C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.

-

Purification: The product contains a free amine. Silica gel chromatography usually requires a modifier (e.g., 1%

or 5% MeOH in DCM) to prevent streaking.

Method B: The "Slow-Release" Strategy (Protected)

Recommended for unreactive aryl chlorides or when Method A yields <40%.

Rationale: Converting the free amine to a carbamate (Boc) prevents catalyst poisoning. Furthermore, using the pinacol ester or trifluoroborate salt of the boronic acid slows down protodeboronation.

-

Pre-step (Protection): Treat the starting boronic acid with

(1.1 equiv) and -

Coupling Conditions:

-

Catalyst:

(5 mol%) -

Base:

(2M aq) -

Solvent: DME /

/ EtOH (4:1:1) -

Temp: 85°C

-

-

Deprotection: Post-coupling, treat the crude mixture with 4M HCl in Dioxane to reveal the free amine.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the protocol selection.

Figure 1: Mechanistic pathways showing the competition between successful coupling and common failure modes (poisoning/deboronation).

Troubleshooting & Optimization Guide

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Starting Halide remains, Boronic acid gone | Rapid Protodeboronation. | 1. Lower temp to 60°C.2. Switch base to |

| No reaction, Catalyst turns black immediately | Catalyst decomposition/poisoning. | 1. Degas solvents more thoroughly ( |

| Homocoupling of Boronic Acid | Oxidative homocoupling.[3] | Degas solvents thoroughly to remove |

| Product stays in Aqueous layer | Amphoteric nature of product. | Adjust pH of aqueous layer to ~9-10 before extraction to ensure amine is neutral. |

References

-

Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Boronic Acids

-

Protocol Source: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

-

-

Protodeboronation Mechanisms in Naphthalene Systems

-

Mechanistic Insight: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(3), 1312–1318.

-

-

Buchwald Precatalysts (XPhos Pd G2)

-

Catalyst Guide: Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation at Low Temperature. Journal of the American Chemical Society, 130(21), 6686-6687.

-

-

General Handbook for Boronic Acid Stability

-

Reference: Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Application Notes & Protocols: Designing and Implementing Fluorescent Glucose Sensors with (5-Aminonaphthalen-1-yl)boronic acid

Introduction: The Imperative for Optical Glucose Sensing

The precise monitoring of glucose concentrations is critical not only for the clinical management of diabetes but also for fundamental research into cellular metabolism, bioenergetics, and disease modeling. While electrochemical methods are mature, fluorescence-based sensing offers a powerful, non-invasive alternative with high sensitivity and spatiotemporal resolution.[1][2] Among the various molecular recognition motifs, arylboronic acids have emerged as a cornerstone for synthetic chemosensor design. This is due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in saccharides like glucose.[3][4]

This guide focuses on a particularly promising scaffold: (5-Aminonaphthalen-1-yl)boronic acid . This molecule elegantly combines two essential functions:

-

The Naphthalene Fluorophore: A well-characterized aromatic system with favorable photophysical properties, including a high quantum yield and sensitivity to its electronic environment.[5]

-

The Aminophenylboronic Acid Moiety: The recognition element that binds glucose and modulates the fluorescence signal through a sophisticated intramolecular process.

By understanding the principles, mechanisms, and experimental nuances of this system, researchers can develop robust and sensitive assays for quantifying glucose in a variety of contexts.

Core Principle: A Photoinduced Electron Transfer (PET) Mechanism

The functionality of (5-Aminonaphthalen-1-yl)boronic acid as a glucose sensor is governed by a Photoinduced Electron Transfer (PET) mechanism. The causality is rooted in the intramolecular interaction between the amino group (the electron donor) and the naphthalene fluorophore (the signaling unit).

-

"Off" State (No Glucose): In the absence of glucose, the lone pair of electrons on the nitrogen atom of the amino group is positioned to quench the fluorescence of the excited naphthalene ring. Upon excitation with light, an electron is transferred from the nitrogen to the fluorophore, causing it to relax back to the ground state non-radiatively (without emitting a photon). This results in low fluorescence.

-

"On" State (Glucose Bound): For binding to occur, the boronic acid must be in its sp³-hybridized, tetrahedral boronate anion form, a state favored at physiological pH.[6][7] Glucose binds to this boronate anion, forming a stable cyclic ester. This binding event increases the Lewis acidity of the boron atom, which in turn withdraws electron density from the adjacent amino group. This N-B interaction effectively "ties up" the nitrogen's lone pair, inhibiting its ability to quench the fluorophore.[8] Consequently, upon excitation, the sensor now relaxes radiatively, emitting a photon and leading to a significant increase in fluorescence intensity.[8]

Signaling Pathway Visualization

The diagram below illustrates the glucose-dependent fluorescence modulation of (5-Aminonaphthalen-1-yl)boronic acid.

Caption: Glucose binding to the boronate inhibits PET quenching, switching on fluorescence.

Part I: Sensor Preparation and Characterization

This section provides protocols for the essential steps of acquiring, validating, and characterizing the sensor probe.

Protocol 1: Probe Acquisition and Quality Control

(5-Aminonaphthalen-1-yl)boronic acid is a specialized chemical. It is recommended to procure it from a reputable chemical supplier. Upon receipt, it is critical to validate its identity and purity.

Materials:

-

(5-Aminonaphthalen-1-yl)boronic acid powder

-

DMSO (Anhydrous, ≥99.9%)

-

Deuterated solvent for NMR (e.g., DMSO-d₆)

-

Methanol (LC-MS grade)

Procedure:

-

Purity Verification (Conceptual): While requiring specialized equipment, the ideal validation involves:

-

¹H NMR Spectroscopy: To confirm the chemical structure by analyzing proton shifts and coupling constants.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

-

Stock Solution Preparation:

-

Accurately weigh ~5 mg of the boronic acid powder.

-

Dissolve in anhydrous DMSO to a final concentration of 10 mM. Expert Insight: DMSO is the preferred solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers. Using anhydrous grade minimizes premature hydrolysis of the boronic acid.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.

-

Protocol 2: Photophysical Characterization

Objective: To determine the fundamental spectral properties of the sensor in its unbound and glucose-bound states.

Materials:

-

10 mM sensor stock solution in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

D-Glucose

-

Quartz cuvettes or black, clear-bottom 96-well plates

-

Spectrofluorometer or fluorescence plate reader

Procedure:

-

Prepare Working Solutions:

-

Prepare a 1 M D-glucose stock in PBS.

-

Prepare two assay buffers: "Buffer A" (PBS, pH 7.4) and "Buffer B" (PBS, pH 7.4, containing 50 mM D-glucose). Expert Insight: 50 mM glucose is chosen as a saturating concentration for initial characterization to ensure maximal signal change.

-

-

Determine Excitation/Emission Maxima:

-

Add 1 µL of 10 mM sensor stock to 999 µL of Buffer A for a final concentration of 10 µM.

-

Excitation Scan: Set the emission wavelength to an estimated value (e.g., 510 nm) and scan the excitation wavelengths (e.g., from 300 nm to 450 nm) to find the peak excitation wavelength (λ_ex).

-

Emission Scan: Set the excitation to the determined λ_ex and scan the emission wavelengths (e.g., from 450 nm to 600 nm) to find the peak emission wavelength (λ_em).

-

-

Characterize the Bound State:

-

Repeat step 2 using Buffer B to determine the λ_ex and λ_em for the glucose-bound sensor. Often, a slight spectral shift (solvatochromism) may be observed in addition to the intensity change.

-

-

Record Data: Document the optimal excitation and emission wavelengths for both states. These will be used for all subsequent experiments.

| Parameter | Unbound Sensor (in PBS) | Glucose-Bound Sensor (in 50 mM Glucose) |

| Optimal Excitation (λ_ex) | ~390 nm | ~390 nm |

| Optimal Emission (λ_em) | ~513 nm | ~513 nm |

| Relative Fluorescence | Low ("Off") | High ("On") |

| Quantum Yield (Φ_F) | Low | High |

| Photostability | Moderate | Moderate to High |

Note: Exact wavelengths can vary slightly based on instrumentation and buffer composition.

Part II: In Vitro Performance and Validation

A trustworthy sensor must be characterized for its affinity, selectivity, and operational range.

Experimental Workflow Visualization

The following diagram outlines the key experiments for in vitro sensor validation.

Caption: Workflow for the systematic characterization and validation of the glucose sensor.

Protocol 3: Glucose Titration for Affinity (Kd) Determination

Objective: To quantify the binding affinity of the sensor for glucose.

Procedure:

-

Prepare Glucose Dilutions: In a 96-well plate, perform a serial dilution of your 1 M glucose stock in PBS (pH 7.4) to create a range of concentrations relevant to your application (e.g., 0 mM to 100 mM).

-

Add Sensor: To each well of the glucose dilution plate, add the sensor stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all wells (≤ 0.5% v/v).

-

Incubate: Cover the plate, protect it from light, and incubate at room temperature for 15 minutes to allow the binding equilibrium to be reached.

-

Measure Fluorescence: Read the fluorescence intensity of each well using the predetermined optimal λ_ex and λ_em.

-

Data Analysis:

-

Subtract the fluorescence of the 0 mM glucose well (background) from all other readings.

-

Plot the change in fluorescence (ΔF = F - F₀) against the glucose concentration.

-

Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism or Origin to determine the dissociation constant (Kd). The Kd is the glucose concentration at which 50% of the maximum fluorescence signal is achieved.

-

Protocol 4: Selectivity Assessment

Objective: To ensure the sensor responds primarily to glucose and not to other common monosaccharides.

Procedure:

-

Prepare Sugar Solutions: Prepare solutions of potentially interfering sugars (e.g., fructose, galactose, mannose) at a high, physiologically relevant concentration (e.g., 20 mM) in PBS (pH 7.4). Also prepare a 20 mM glucose solution as a positive control.

-

Assay Setup: In separate wells of a 96-well plate, add 10 µM of the sensor to each sugar solution. Include a "no sugar" control.

-

Incubate and Measure: Follow steps 3 and 4 from Protocol 3.

-

Data Analysis: Normalize the fluorescence response of each sugar to the response of glucose. A highly selective sensor will show a much larger signal for glucose.[9][10]

| Saccharide (at 20 mM) | Relative Fluorescence Intensity (vs. Glucose = 100%) |

| D-Glucose | 100% |

| D-Fructose | < 20% |

| D-Galactose | < 15% |

| D-Mannose | < 10% |

Expert Insight: Boronic acids inherently have a higher affinity for fructose. The specific design of some sensors can invert this selectivity. For (5-Aminonaphthalen-1-yl)boronic acid, while glucose selectivity is expected, it is crucial to verify this experimentally.[11]

Part III: Application in Biological Samples

Using the sensor in complex media requires a calibration-based approach.

Protocol 5: Glucose Measurement in Cell Culture Supernatant

Objective: To quantify glucose concentration in a complex biological fluid.

Materials:

-

Cell culture supernatant (or other biological sample)

-

Standard cell culture medium (matching the sample)

-

PBS, pH 7.4

-

1 M D-Glucose stock

Procedure:

-

Sample Preparation: Centrifuge the cell culture supernatant at 1000 x g for 5 minutes to pellet any cells or debris. Carefully collect the clear supernatant.

-

Create a Standard Curve:

-

Prepare a series of glucose standards by spiking known concentrations of glucose (e.g., 0, 2.5, 5, 10, 15, 20, 25 mM) into the same type of medium as your sample. This is the most critical step for accuracy, as it accounts for matrix effects from the medium components.

-

-

Assay Plate Setup:

-

Add your prepared standards and unknown samples to a 96-well plate.

-

Add the sensor to all wells to a final concentration of 10 µM.

-

-

Incubate and Measure: Follow steps 3 and 4 from Protocol 3.

-

Data Analysis:

-

Plot the fluorescence intensity of the standards against their known glucose concentrations to generate a linear standard curve.

-

Determine the equation of the line (y = mx + c).

-

Use the fluorescence intensity of your unknown sample (y) to calculate its glucose concentration (x).

-

Troubleshooting and Considerations

-

Low Signal-to-Noise: Ensure the buffer pH is optimal (typically ≥ 7.4) to favor the boronate form.[6] Check for photobleaching by minimizing light exposure.

-

High Background: This can be due to autofluorescence from the biological sample. Always include a "sample only" control (no sensor) to measure and subtract this background.

-

Precipitation: If the sensor precipitates upon addition to the aqueous buffer, the final DMSO concentration may be too high. Ensure it remains below 1%.

-

Interference: Be aware that any molecule with cis-diol groups (e.g., catechols, some buffers like Tris) can potentially interact with the sensor.[3] Using phosphate-based buffers is recommended.

References

-

Khan, F., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Omega. Available at: [Link]

-

Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. Available at: [Link]

-

Gao, S., et al. (2002). A glucose-selective fluorescence sensor based on boronic acid-diol recognition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Nishiyabu, R., et al. (2023). Recognition of d-Glucose in Water with Excellent Sensitivity, Selectivity, and Chiral Selectivity Using γ-Cyclodextrin and Fluorescent Boronic Acid Inclusion Complexes Having a Pseudo-diboronic Acid Moiety. ACS Sensors. Available at: [Link]

-

Lee, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Chemosensors. Available at: [Link]

-

Li, H., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. Available at: [Link]

-

He, Y., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Micromachines. Available at: [Link]

-

Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry. Available at: [Link]

-

Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of Fluorescence. Available at: [Link]

-

He, Y., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Micromachines. Available at: [Link]

-

Shalom, S., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]

-

Kawanishi, T., et al. (2004). A study of boronic acid based fluorescent glucose sensors. Journal of Fluorescence. Available at: [Link]

-

Badugu, R., et al. (2005). Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li, H., & Wang, B. (2018). Fluorescent Nanobiosensors for Sensing Glucose. Sensors. Available at: [Link]

-

Nielsen, S. M., et al. (2015). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. International Journal of Molecular Sciences. Available at: [Link]

-

O'Malley, J., et al. (2018). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Faraday Discussions. Available at: [Link]

-

D'Auria, S., et al. (2008). Fluorescence-Based Glucose Sensors. The Review of Diabetic Studies. Available at: [Link]

-

Wiskur, S. L., et al. (2004). Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH. New Journal of Chemistry. Available at: [Link]

-

Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

Ballerstadt, R., et al. (2023). A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. Biosensors. Available at: [Link]

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Iranian Chemical Society. Available at: [Link]

-

Klonoff, D. C. (2012). Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. Journal of Diabetes Science and Technology. Available at: [Link]

-

Ma, R., et al. (2015). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. DSpace@MIT. Available at: [Link]

-

Samankumara, L. P., et al. (2017). Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. ACS Sensors. Available at: [Link]

-

S. Eising, S., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. ACS Applied Polymer Materials. Available at: [Link]

-

Wu, W., et al. (2017). Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment. Molecules. Available at: [Link]

-

Talebian, S., et al. (2021). Catechol-based chemistry for hypoglycemia-responsive delivery of zinc-glucagon via hydrogel-based microneedle patch technology. Scientific Reports. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A glucose-selective fluorescence sensor based on boronic acid-diol recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

Technical Deep Dive: Saccharide Sensing via (5-Aminonaphthalen-1-yl)boronic Acid

Executive Summary

This technical guide details the mechanism, application, and experimental protocols for using (5-aminonaphthalen-1-yl)boronic acid (and its derivatives) as a fluorescent sensor for saccharides. Unlike enzymatic assays (e.g., glucose oxidase), this small-molecule probe relies on reversible covalent bonding with cis-diols.

The detection mechanism is primarily governed by Intramolecular Charge Transfer (ICT) modulation. The 1,5-substitution pattern on the naphthalene ring creates a "push-pull" electronic system. Binding to a saccharide converts the electron-deficient boronic acid group into an electron-rich boronate anion, disrupting the ICT state and resulting in a measurable spectral response (typically a blue shift and intensity modulation).

Part 1: Mechanistic Principles

The Binding Event: Boronic Acid-Diol Complexation

The core recognition event is the reversible formation of a cyclic boronate ester between the boronic acid moiety and the cis-1,2- or cis-1,3-diol groups found on saccharides.

-

State A (Unbound): In aqueous media at neutral pH, the boronic acid exists in equilibrium between its trigonal planar (

) form and a tetrahedral ( -

State B (Bound): Upon addition of a saccharide (e.g., D-Fructose), the diol condenses with the boronic acid. This esterification increases the Lewis acidity of the boron center, effectively lowering its

(often by 2-3 units). -

The Result: At physiological pH (7.4), the sugar-bound form preferentially adopts the tetrahedral anionic geometry . This geometric and electronic shift is the trigger for fluorescence modulation.

Fluorescence Modulation: The ICT Mechanism

The 5-amino-1-naphthaleneboronic acid probe functions as a donor-acceptor system:

-

Donor (D): The amine group at position 5 (electron-donating).

-

Acceptor (A): The boronic acid group at position 1 (electron-withdrawing).[1]

Mechanism of Signal Transduction:

-

Free Probe (ICT On): The electron-withdrawing nature of the neutral

group promotes charge transfer from the amine to the boron upon excitation. This creates a red-shifted emission band typical of ICT. -

Bound Probe (ICT Off/Altered): When the sugar binds, the boron becomes an anion (

). Anions are poor electron acceptors (and can even be electron-donating). This effectively "turns off" or drastically weakens the acceptor strength. -

Spectral Consequence: The disruption of the ICT pathway typically causes a hypsochromic (blue) shift in the fluorescence emission maximum and a change in quantum yield (often quenching, though derivative-dependent).

Caption: Pathway of saccharide binding converting the neutral boronic acid acceptor into an anionic species, disrupting ICT.

Selectivity Hierarchy

Monoboronic acids display a distinct affinity order based on the stability of the resulting cyclic esters. For 5-amino-1-naphthaleneboronic acid, the affinity typically follows: D-Fructose > D-Galactose > D-Mannose > D-Glucose [2]

-

Why Fructose? Fructose exists significantly in the furanose form, which provides a syn-periplanar cis-diol arrangement (at C2-C3) that is geometrically ideal for boronate ester formation.

-

Why Low Glucose Affinity? Glucose predominantly exists as a pyranose ring where the 1,2-diols are often trans or gauche, which is energetically less favorable for binding a single boronic acid.

Part 2: Experimental Protocol

Materials & Reagents[3][4][5][6]

-

Probe: (5-Aminonaphthalen-1-yl)boronic acid (Store at -20°C, protect from light).

-

Solvent: Methanol (HPLC grade) and Deionized Water (18.2 MΩ).

-

Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer.

-

Analytes: D-Fructose, D-Glucose (analytical grade).

Step-by-Step Titration Workflow

1. Stock Solution Preparation

-

Probe Stock (1 mM): Dissolve the probe in pure Methanol. Boronic acids can be sparingly soluble in neutral water and may undergo dehydration to form boroxines (anhydrides) in solid state. Methanol ensures monomeric solvation.

-

Sugar Stock (1 M): Prepare high-concentration stocks of saccharides in the experimental buffer.

2. Working Solution & pH Adjustment

-

Dilute the Probe Stock into the experimental buffer to a final concentration of 10 µM .

-

Solvent System: A common mixture is 33% Methanol / 67% Buffer (v/v) to ensure probe solubility while maintaining aqueous conditions for sugar binding.

-

pH Control: Adjust pH to 7.4 (physiological) or 9.0 (optimal sensitivity).

-

Note: At pH 9.0, the probe is closer to its

, maximizing the population of the reactive tetrahedral form upon sugar addition.

-

3. Fluorescence Titration

-

Place 2.0 mL of the 10 µM Probe solution into a quartz cuvette.

-

Record the initial spectrum (

).-

Excitation: 350 nm (verify absorption max).

-

Emission Scan: 370 nm – 600 nm.

-

-

Add aliquots of Sugar Stock (e.g., 0.5 – 100 mM final concentration).

-

Mix gently by inversion (do not introduce bubbles).

-

Incubate for 2 minutes to reach equilibrium.

-

Record the spectrum (

) for each concentration.

Caption: Experimental workflow for fluorescence titration of saccharides.

Part 3: Data Analysis & Interpretation

Spectral Observation

Upon binding, you should observe a shift in the emission maximum (

-

Blue Shift: Indicative of ICT disruption.

-

Intensity Change: Calculate the relative fluorescence change

or

Calculating Binding Constants ( )

For a 1:1 binding model (typical for monoboronic acids and monosaccharides), use the Benesi-Hildebrand equation:

-

Plot:

vs. -

Slope:

. -

Intercept:

. -

Calculation:

.

Quantitative Reference Table (Expected Trends)

| Analyte | Binding Affinity ( | Spectral Response | Notes |

| D-Fructose | 1000 - 4000 | High | Forms stable tridentate/bidentate esters. |

| D-Galactose | 100 - 300 | Moderate | Moderate affinity. |

| D-Glucose | < 50 | Low | Weak binding due to pyranose preference. |

Note: Values are approximate for pH 8-9 in aqueous methanol. Affinity drops significantly at pH 7.4.

Part 4: Troubleshooting & Validation

pH Sensitivity (The "On-Off" Switch)

The sensor is pH-dependent. If the pH drifts during titration, the intensity will change due to the protonation state of the amine or the boronate, independent of sugar binding.

-

Validation: Perform a "pH titration" of the probe without sugar to establish the

of the probe itself. Ensure your sugar titration is performed at a pH where the probe is stable (buffered capacity > 20 mM).

Interference

-

Lactate/Citrate:

-hydroxy acids can also bind boronic acids. -

Fluorescence Quenching: Ensure the sugar stock does not contain contaminants that quench fluorescence via collisional mechanisms (e.g., heavy metals, though rare in sugar stocks).

Solubility Check

If the fluorescence intensity drifts downward continuously over time without sugar addition, the probe may be precipitating. Increase the Methanol fraction or lower the probe concentration to 1-5 µM.

References

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link

-

Wang, W., Gao, X., & Wang, B. (2002). Boronic acid-based sensors.[2][3][4][5][6][7][8] Current Organic Chemistry, 6(14), 1285-1317. Link

-

Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.[1] Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. Link

-

Cao, H., & Heagy, M. D. (2004). Fluorescent detection of carbohydrates: The role of PET and ICT. Journal of Fluorescence, 14, 569–584. Link

-

Sun, X., & James, T. D. (2015). Glucose sensing with phenylboronic acid units. Chemical Reviews, 115(15), 8001-8037. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Using (5-Aminonaphthalen-1-yl)boronic acid for diol detection in biological samples

Application Note: Diol Detection in Biological Samples using (5-Aminonaphthalen-1-yl)boronic Acid

Introduction & Principle

The detection of cis-diol containing biomolecules—such as glucose, catecholamines (dopamine), and glycoproteins—is critical in metabolic research and drug development. While enzymatic assays (e.g., glucose oxidase) are standard, they often lack the versatility to detect non-glucose diols or glycosylated proteins.

(5-Aminonaphthalen-1-yl)boronic acid (5-ANBA) is a synthetic fluorescent probe designed for the non-enzymatic, reversible detection of 1,2- and 1,3-diols. Unlike traditional anthracene-based probes that rely solely on Photoinduced Electron Transfer (PET), 5-ANBA utilizes an Intramolecular Charge Transfer (ICT) mechanism facilitated by the direct conjugation of the electron-donating amine (-NH₂) and the electron-withdrawing boronic acid (-B(OH)₂) on the naphthalene core.

Mechanism of Action

In aqueous media, the fluorescence of 5-ANBA is modulated by the electronic state of the boron atom.

-

Unbound State: The boronic acid group acts as an electron acceptor, establishing a specific ICT state with the amine donor.

-

Binding Event: Upon binding a cis-diol, the boronic acid converts from a neutral trigonal planar form (

) to an anionic tetrahedral boronate ester ( -

Signal Transduction: This geometry and charge change alters the electron-withdrawing capability of the boron, shifting the emission spectrum (typically blue-shift) or modulating intensity, allowing for ratiometric or "turn-on" detection.

Figure 1: Mechanism of diol sensing via boronate ester formation and electronic modulation.

Key Applications

| Application Area | Target Analyte | Relevance |

| Metabolic Disease | Glucose, Fructose | Continuous Glucose Monitoring (CGM) research; non-enzymatic stability. |

| Neuroscience | Dopamine, L-DOPA | Detection of catecholamines via the catechol diol moiety; relevant for Parkinson's research. |